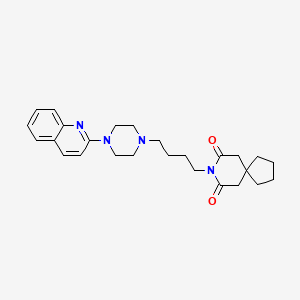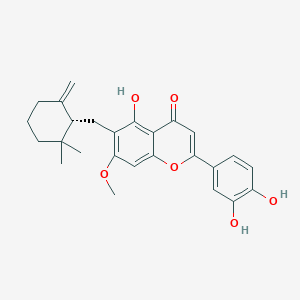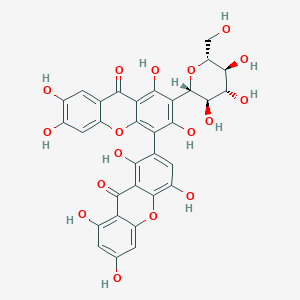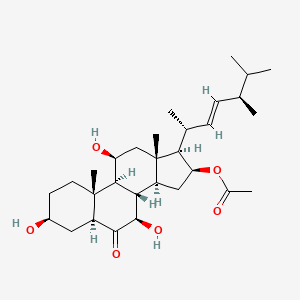
Phomallenic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phomallenic acid C is a natural product found in Phoma and Plagiostoma with data available.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Phomallenic acid C, identified as a bacterial FAS II inhibitor, has been synthesized enantioselectively, marking the first synthesis of this compound as a mixture of (R)- and (S)-isomers. This synthesis employed the diyne-allene motif constructed using a coupling under Negishi conditions (Ya‐Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007). The same synthesis approach was highlighted in multiple studies, emphasizing its significance in creating optically active allene diynes (Ya-Jun Jian, Chao-Jun Tang, & Yikang Wu, 2007).
Inhibitory Effects on Bacterial FAS II Pathway
- Phomallenic acid C has been recognized for its inhibitory action on the bacterial FAS II pathway, a potential target for antibacterial drug development. This compound's structure and synthesis techniques contribute to understanding and potentially exploiting the FAS II pathway in bacteria for antibacterial purposes (K. Ishigami, Tomoko Kato, K. Akasaka, & Hidenori Watanabe, 2008); (Tomoko Kato, K. Ishigami, K. Akasaka, & Hidenori Watanabe, 2009).
Antimicrobial Agents Discovery
- Phomallenic acids A-C, including phomallenic acid C, were discovered from a Phoma species as antimicrobial agents. These compounds showed promising activity against Staphylococcus aureus, including methicillin-resistant strains, underlining their potential as novel antibacterial agents (J. Ondeyka, D. Zink, K. Young, et al., 2006).
Total Syntheses of Phomallenic Acids
- The total syntheses of phomallenic acids, including phomallenic acid C, utilizing palladium-catalyzed coupling, have been achieved. This synthesis approach provides insights into the chemical structure and potential biological activities of these acids (Masahiro Yoshida, M. Al-Amin, & K. Shishido, 2008).
Propiedades
Nombre del producto |
Phomallenic acid C |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-3,11-17H2,1H3,(H,19,20) |
Clave InChI |
KSAZGINEUAUMNR-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
SMILES canónico |
CCCC#CC#CC=C=CCCCCCCCC(=O)O |
Sinónimos |
phomallenic acid C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



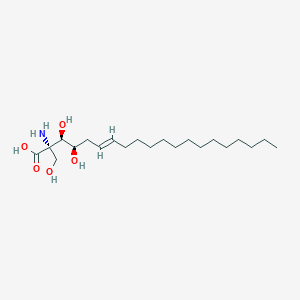
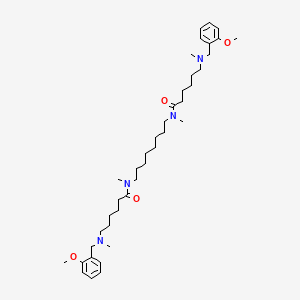
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)


![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
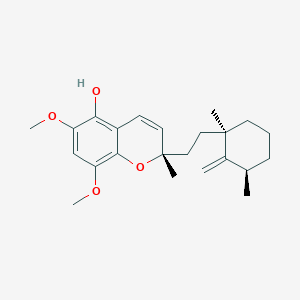
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)

